Molecular Weight and Formula Differentiation vs. 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile
The target compound (C8H8N4, MW 160.18) is significantly lighter and less lipophilic than the fused bicyclic analog 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile (C10H9N5, estimated MW ~199.2), resulting in a lower heavy atom count (12 vs. 15) and reduced aromatic surface area. This translates to improved ligand efficiency metrics when used as a fragment starting point, as lower molecular weight starting points leave more room for optimization within the Rule of 5 chemical space .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 160.18 g/mol |
| Comparator Or Baseline | 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carbonitrile: estimated MW ~199.2 g/mol |
| Quantified Difference | ΔMW ≈ -39 g/mol (target is ~19.6% lighter) |
| Conditions | Calculated from molecular formula; target: C8H8N4; comparator: C10H9N5 |
Why This Matters
For fragment-based screening libraries, a 19.6% lower molecular weight starting point directly increases the probability of generating lead-like candidates after fragment growth while maintaining acceptable physicochemical profiles.
